4-Propylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

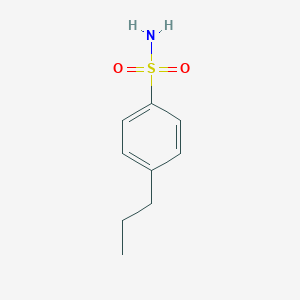

Structure

3D Structure

Properties

IUPAC Name |

4-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-3-8-4-6-9(7-5-8)13(10,11)12/h4-7H,2-3H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICCMHNIYTXWRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70367415 | |

| Record name | 4-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132-18-9 | |

| Record name | 4-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Propylbenzenesulfonamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 4-Propylbenzenesulfonamide. The information is curated for researchers, scientists, and professionals involved in drug development, offering a foundational understanding of this compound.

Chemical Identity and Structure

This compound is an aromatic sulfonamide compound. Its core structure consists of a benzene ring substituted with a propyl group and a sulfonamide group at the para position.

Table 1: Chemical Identifiers of this compound [1]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1132-18-9 |

| Molecular Formula | C₉H₁₃NO₂S |

| Molecular Weight | 199.27 g/mol |

| SMILES | CCCC1=CC=C(C=C1)S(=O)(=O)N |

| InChI | InChI=1S/C9H13NO2S/c1-2-3-8-4-6-9(7-5-8)13(10,11)12/h4-7H,2-3H2,1H3,(H2,10,11,12) |

| InChIKey | CICCMHNIYTXWRF-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound [1]

| Property | Value |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 199.06670 g/mol |

| Topological Polar Surface Area | 68.5 Ų |

Note: These properties are computationally derived and may differ from experimental values.

Experimental Protocols

Synthesis of this compound

A general two-step synthesis for 4-alkylbenzenesulfonamides involves the chlorosulfonation of the corresponding alkylbenzene followed by amination of the resulting sulfonyl chloride. While a specific detailed protocol for this compound is not widely published, the following represents a general procedure adapted from known methods for similar compounds.[2]

Step 1: Synthesis of 4-Propylbenzenesulfonyl chloride

This intermediate can be synthesized via the chlorosulfonation of n-propylbenzene.

Step 2: Synthesis of this compound from 4-Propylbenzenesulfonyl chloride

The amidation of 4-propylbenzenesulfonyl chloride with ammonia yields this compound.

-

Reaction: The 4-propylbenzenesulfonyl chloride is reacted with an excess of aqueous ammonia.[2] The reaction is typically carried out by adding the sulfonyl chloride to a cooled, stirred solution of concentrated ammonium hydroxide.

-

Work-up: The resulting mixture is stirred for a period to ensure complete reaction. The solid product is then collected by filtration, washed with cold water to remove any remaining salts, and dried.[2]

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of higher purity. The choice of solvent is critical for successful recrystallization.

-

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvents for recrystallizing sulfonamides include ethanol-water or ethyl acetate-hexane mixtures.[3][4][5][6][7]

-

Procedure:

-

Dissolve the crude solid in a minimal amount of the hot solvent.

-

If colored impurities are present, they can be removed by treating the hot solution with activated charcoal followed by hot filtration.

-

Allow the hot, clear solution to cool slowly to room temperature, which should induce crystallization.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the crystals thoroughly.

-

Potential Biological Activity and Signaling Pathway

While direct experimental evidence for the biological activity of this compound is limited in publicly available literature, the benzenesulfonamide scaffold is a well-established pharmacophore, most notably as an inhibitor of carbonic anhydrases (CAs).[8][9][10][11][12]

Carbonic Anhydrase Inhibition: A Hypothesized Mechanism

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms of CA are involved in numerous physiological and pathological processes, making them attractive drug targets.

The sulfonamide group of benzenesulfonamides can coordinate to the zinc ion in the active site of carbonic anhydrase, inhibiting its catalytic activity. The structure-activity relationship (SAR) of benzenesulfonamide derivatives as CA inhibitors is well-documented, with modifications to the benzene ring influencing the potency and isoform selectivity of inhibition.[13][14][15][16] The 4-alkyl substituent, such as the propyl group in this compound, can interact with hydrophobic pockets in the enzyme's active site, potentially contributing to binding affinity and selectivity.[9][17][18]

Below is a diagram illustrating the general mechanism of carbonic anhydrase inhibition by a benzenesulfonamide derivative and a proposed workflow for investigating this activity for this compound.

Caption: Hypothesized inhibition of carbonic anhydrase and a workflow for its investigation.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

References

- 1. This compound | C9H13NO2S | CID 2265561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]

- 3. How To [chem.rochester.edu]

- 4. researchgate.net [researchgate.net]

- 5. mt.com [mt.com]

- 6. LabXchange [labxchange.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating arylsulfonamide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Propylbenzenesulfonamide

This guide provides a comprehensive overview of 4-Propylbenzenesulfonamide, including its chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and insights into its potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identifiers and Properties

This compound is a chemical compound belonging to the benzenesulfonamide class, which is a common scaffold in medicinal chemistry. Accurate identification and understanding of its properties are crucial for any research or development application.

A comprehensive list of identifiers for this compound is provided below to ensure accurate compound identification across various databases and publications.[1]

| Identifier Type | Value |

| CAS Number | 1132-18-9 |

| PubChem CID | 2265561 |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₃NO₂S |

| SMILES | CCCC1=CC=C(C=C1)S(=O)(=O)N |

| InChI | InChI=1S/C9H13NO2S/c1-2-3-8-4-6-9(7-5-8)13(10,11)12/h4-7H,2-3H2,1H3,(H2,10,11,12) |

| InChIKey | CICCMHNIYTXWRF-UHFFFAOYSA-N |

| European Community (EC) Number | 978-063-7 |

| ChEMBL ID | CHEMBL148660 |

| DSSTox Substance ID | DTXSID70367415 |

The following table summarizes the key computed physicochemical properties of this compound.

| Property | Value |

| Molecular Weight | 199.27 g/mol |

| XLogP3 | 1.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 199.066699 g/mol |

| Topological Polar Surface Area | 68.2 Ų |

| Heavy Atom Count | 13 |

| Complexity | 253 |

Experimental Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process starting from propylbenzene: chlorosulfonation followed by amination. This method is a standard approach for the preparation of arylsulfonamides.

Caption: Reaction scheme for the synthesis of this compound.

Materials:

-

Propylbenzene

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Ice

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Charge the flask with propylbenzene (1.0 eq) dissolved in anhydrous dichloromethane.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-propylbenzenesulfonyl chloride. This intermediate is often used in the next step without further purification.

Materials:

-

4-Propylbenzenesulfonyl chloride (from Step 1)

-

Aqueous ammonia (concentrated)

-

Dichloromethane or other suitable organic solvent

-

Hydrochloric acid (1 M)

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the crude 4-propylbenzenesulfonyl chloride (1.0 eq) in a suitable organic solvent like dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 eq) to the stirred solution. An exothermic reaction will occur, and a white precipitate may form.

-

After the addition, allow the mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

-

If a precipitate has formed, collect it by filtration. If the product remains in the organic phase, transfer the mixture to a separatory funnel.

-

Wash the organic layer with water and then with 1 M hydrochloric acid to remove any remaining ammonia.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.

Potential Biological Signaling Pathways

Benzenesulfonamide derivatives are known to interact with various biological targets and signaling pathways. While the specific biological activity of this compound is not extensively documented, compounds with this scaffold have been shown to act as inhibitors of key cellular processes, including the Wnt/β-catenin signaling pathway, which is crucial in both development and disease, particularly cancer.[2]

The Wnt/β-catenin pathway is a critical signaling cascade that regulates gene expression. In the "off" state (absence of Wnt), β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. In the "on" state (presence of Wnt), the destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. Some sulfonamide derivatives have been shown to inhibit this pathway, potentially by interfering with the interaction of β-catenin with its transcriptional co-activators.[2]

References

Synthesis of 4-Propylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-propylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug discovery. The document details the core two-step synthesis, starting from propylbenzene, and includes detailed experimental protocols adapted from established procedures for analogous compounds. Quantitative data is presented in tabular format for clarity, and reaction pathways are visualized using Graphviz diagrams.

Introduction

This compound is an aromatic sulfonamide that serves as a key intermediate in the synthesis of various biologically active molecules. The sulfonamide functional group is a well-established pharmacophore, known for its presence in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and diuretic drugs. This guide focuses on the most direct and industrially relevant synthetic route to this compound, which involves the chlorosulfonation of propylbenzene followed by amination of the resulting sulfonyl chloride.

Core Synthetic Pathway

The most common and efficient synthesis of this compound is a two-step process:

-

Step 1: Electrophilic Aromatic Substitution: Chlorosulfonation of propylbenzene to form 4-propylbenzenesulfonyl chloride.

-

Step 2: Nucleophilic Acyl Substitution: Amination of 4-propylbenzenesulfonyl chloride to yield the final product, this compound.

This pathway is favored due to the ready availability of the starting materials and generally high yields.

Physicochemical Data of Key Compounds

The following table summarizes the key physicochemical properties of the starting material, intermediate, and final product.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| n-Propylbenzene |  | C₉H₁₂ | 120.21 | 103-65-1 | -99 | 159 |

| 4-Propylbenzenesulfonyl Chloride |  | C₉H₁₁ClO₂S | 218.70 | 146949-07-7 | 20-22 | 275-276 |

| This compound |  | C₉H₁₃NO₂S | 199.27 | 1132-18-9 | Not Available | Not Available |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound.

Step 1: Synthesis of 4-Propylbenzenesulfonyl Chloride

This procedure is adapted from a well-documented protocol for the chlorosulfonation of a closely related compound, isopropylbenzene. The reaction proceeds via electrophilic aromatic substitution, where the propyl group acts as an ortho-, para-director. Due to steric hindrance, the para-substituted product is the major isomer.

Reaction Diagram:

Experimental Procedure:

-

Reaction Setup: In a 500 mL four-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add n-propylbenzene (0.5 mol, 60.1 g).

-

Cooling: Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (1.5 mol, 174.9 g, 100 mL) dropwise from the dropping funnel over a period of 2-3 hours. Maintain the reaction temperature between 5-10 °C throughout the addition. Hydrogen chloride gas will be evolved, so the reaction must be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, continue stirring the mixture at 10-15 °C for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice (approximately 500 g) with vigorous stirring. The 4-propylbenzenesulfonyl chloride will separate as an oily layer or a solid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with cold water (100 mL), 5% sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-propylbenzenesulfonyl chloride.

-

Purification: The crude product can be purified by vacuum distillation.

Expected Yield: Yields for the analogous chlorosulfonation of isopropylbenzene are reported to be in the range of 95-100%.

Step 2: Synthesis of this compound

This procedure is adapted from a well-documented protocol for the amination of 4-ethylbenzenesulfonyl chloride. The reaction is a nucleophilic acyl substitution where ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride.

Reaction Diagram:

Experimental Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the crude 4-propylbenzenesulfonyl chloride (0.4 mol, 87.5 g) obtained from the previous step.

-

Addition of Ammonia: In a fume hood, carefully add concentrated aqueous ammonia (28-30%, 250 mL) to the flask.

-

Reaction: Heat the mixture to 60-70 °C with vigorous stirring for 1-2 hours. The reaction is typically exothermic initially.

-

Cooling and Precipitation: After the reaction period, cool the mixture in an ice bath. The this compound will precipitate as a white solid.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 100 mL).

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water.

Spectroscopic Characterization Data

The following table summarizes the expected spectroscopic data for the key intermediate and the final product based on the analysis of similar compounds.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 4-Propylbenzenesulfonyl Chloride | 7.90 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H), 2.70 (t, 2H, -CH₂-), 1.65 (m, 2H, -CH₂-), 0.95 (t, 3H, -CH₃) | 152.0, 135.0, 129.5, 127.0, 38.0, 24.0, 13.5 | ~1380 (S=O asym), ~1180 (S=O sym), ~820 (p-subst. bend) |

| This compound | 7.80 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 4.80 (s, 2H, -SO₂NH₂), 2.65 (t, 2H, -CH₂-), 1.60 (m, 2H, -CH₂-), 0.90 (t, 3H, -CH₃) | 148.0, 139.0, 129.0, 126.0, 38.0, 24.0, 13.5 | ~3350 & ~3250 (N-H stretch), ~1330 (S=O asym), ~1160 (S=O sym), ~820 (p-subst. bend) |

Alternative Synthetic Routes

While the chlorosulfonation of propylbenzene is the most direct route, other methods for the synthesis of aryl sulfonamides exist. These can be valuable if the starting materials for the primary route are unavailable or if specific functional group tolerance is required.

Alternative Pathways Overview:

These alternative methods, such as the Sandmeyer-type reaction from 4-propylaniline or the oxidation of 4-propylthiophenol, offer flexibility in synthesis design but may involve more steps or less readily available starting materials compared to the primary route.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence involving the chlorosulfonation of n-propylbenzene followed by amination. This technical guide provides detailed, adaptable protocols and essential data to aid researchers and professionals in the successful synthesis of this important chemical intermediate. The information presented is intended to serve as a practical resource for laboratory work and process development in the fields of chemical synthesis and drug discovery.

Spectroscopic data for 4-Propylbenzenesulfonamide (NMR, Mass Spec)

A Comprehensive Technical Guide to the Spectroscopic Data of 4-Propylbenzenesulfonamide

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a compound is paramount for its identification, purity assessment, and structural elucidation. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. The information herein is compiled from spectral data of structurally analogous compounds and established spectroscopic principles.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₉H₁₃NO₂S Molecular Weight: 199.27 g/mol

Spectroscopic Data

The following tables summarize the anticipated quantitative NMR and Mass Spectrometry data for this compound. These values are predicted based on the analysis of similar structures and established chemical shift/fragmentation patterns.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~7.85 | d | ~8.4 | 2H | Ar-H (ortho to SO₂NH₂) |

| ~7.35 | d | ~8.4 | 2H | Ar-H (ortho to propyl) |

| ~4.80 | br s | - | 2H | SO₂NH₂ |

| ~2.65 | t | ~7.6 | 2H | Ar-CH₂-CH₂-CH₃ |

| ~1.65 | sextet | ~7.5 | 2H | Ar-CH₂-CH₂-CH₃ |

| ~0.95 | t | ~7.4 | 3H | Ar-CH₂-CH₂-CH₃ |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~148.0 | Ar-C (ipso, attached to propyl) |

| ~140.0 | Ar-C (ipso, attached to SO₂NH₂) |

| ~129.0 | Ar-CH (ortho to propyl) |

| ~126.5 | Ar-CH (ortho to SO₂NH₂) |

| ~37.5 | Ar-CH₂-CH₂-CH₃ |

| ~24.0 | Ar-CH₂-CH₂-CH₃ |

| ~13.5 | Ar-CH₂-CH₂-CH₃ |

Mass Spectrometry

Table 3: Predicted Mass Spectrometry Fragmentation for this compound (Electron Ionization - EI)

| m/z | Relative Intensity | Proposed Fragment |

| 199 | Moderate | [M]⁺ |

| 155 | High | [M - C₃H₇]⁺ (loss of propyl group) |

| 134 | Moderate | [M - SO₂NH₂]⁺ |

| 91 | High | [C₇H₇]⁺ (tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ |

| 65 | Moderate | [SO₂NH]⁺ or loss of SO₂ from a rearranged ion |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Data Acquisition:

-

Spectrometer: 400 MHz NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64 (to achieve adequate signal-to-noise).

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: ~4 s.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum.

¹³C NMR Data Acquisition:

-

Spectrometer: 100 MHz NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more for a good signal-to-noise ratio.

-

Relaxation Delay: 2.0 s.

-

-

Processing: Apply a Fourier transform to the FID with a line broadening of 1.0 Hz. Phase and baseline correct the spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).

Data Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

-

Mass Analysis: Scan a mass range of m/z 40-500.

Visualization of Methodologies

The following diagrams, created using the DOT language, illustrate the logical workflows for the spectroscopic analysis and structural elucidation of this compound.

In-Depth Technical Guide to the Biological Activity of 4-Propylbenzenesulfonamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with a broad spectrum of biological activities. This technical guide focuses specifically on 4-propylbenzenesulfonamide and its derivatives, a subclass with emerging potential in various therapeutic and agrochemical applications. While research on this specific alkyl-substituted benzenesulfonamide is still developing, existing studies and data on closely related analogs suggest significant promise in areas such as insecticidal, anticancer, and enzyme inhibitory activities. This document provides a comprehensive overview of the known biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to facilitate further research and development in this area.

Core Biological Activities

Derivatives of this compound have demonstrated a range of biological effects, primarily centered around their ability to interact with specific enzymes and cellular pathways. The key activities identified in the literature include insecticidal, anticancer, and carbonic anhydrase inhibitory effects.

Insecticidal Activity

Recent studies have highlighted the potential of this compound derivatives as potent insecticidal agents. Specifically, 4-(propargyloxy)benzenesulfonamide derivatives have been synthesized and evaluated for their activity against agricultural pests like Mythimna separata (armyworm).

Quantitative Data: Insecticidal Activity

| Compound ID | Target Species | Activity (LC50) | Reference |

| B2.5 (a 4-(propargyloxy) benzenesulfonamide derivative) | Mythimna separata | 0.235 mg/mL | [1][2] |

| Celangulin V (Positive Control) | Mythimna separata | 21.58 mg/mL | [2] |

| Chlorpyrifos (Chemical Pesticide) | Mythimna separata | 0.036 mg/mL | [2] |

Mechanism of Action

The insecticidal mechanism of these benzenesulfonamide derivatives is believed to involve the disruption of the cytoplasmic membrane and endomembrane system of midgut epithelial cells in the target insects.[1] Ultrastructural analysis using transmission electron microscopy has revealed severe damage to microvilli, mitochondria, and the rough endoplasmic reticulum in Mythimna separata larvae exposed to these compounds.[1] This suggests a mode of action that is distinct from many conventional insecticides, presenting a potential tool for managing resistant pest populations.

Anticancer Activity

While specific studies on the anticancer effects of this compound are limited, the broader class of benzenesulfonamide derivatives is well-established for its antiproliferative properties. These compounds often exert their effects through the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases, and by inducing apoptosis and cell cycle arrest. The structural similarity of this compound to other biologically active benzenesulfonamides suggests a strong potential for anticancer activity.

Potential Mechanisms of Anticancer Action

-

Carbonic Anhydrase Inhibition: Tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII, are crucial for the survival and proliferation of cancer cells in the hypoxic and acidic tumor microenvironment. Benzenesulfonamides are potent inhibitors of these enzymes.

-

Apoptosis Induction: Many benzenesulfonamide derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells through the upregulation of pro-apoptotic proteins like p53 and Bax.[3]

-

Cell Cycle Arrest: These compounds can also interfere with the normal progression of the cell cycle, often causing an arrest in the G2/M or G0/G1 phases, thereby preventing cancer cell division.[3]

Carbonic Anhydrase Inhibition

The sulfonamide group is a classic zinc-binding moiety, making benzenesulfonamide derivatives potent inhibitors of zinc-containing enzymes, most notably the carbonic anhydrases (CAs).[4] Various isoforms of CA are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[4] While extensive data for this compound derivatives is not yet available, the fundamental interaction of the sulfonamide group with the zinc ion in the active site of CAs is expected to be conserved. The nature of the substituent at the 4-position of the benzene ring plays a crucial role in determining the potency and isoform selectivity of inhibition.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound and its derivatives.

Synthesis of 4-(Propargyloxy)benzenesulfonamide Derivatives

This protocol describes a general method for the synthesis of insecticidal 4-(propargyloxy)benzenesulfonamide derivatives.

DOT Script for Synthesis Workflow

Caption: General synthetic route for 4-(propargyloxy)benzenesulfonamide derivatives.

Procedure:

-

Etherification: A substituted phenol is reacted with propargyl bromide in acetone under reflux to yield the corresponding propargyloxybenzene intermediate.

-

Chlorosulfonation: The intermediate from step 1 is treated with an excess of chlorosulfonic acid at 0°C to produce the sulfonyl chloride derivative.

-

Amination: The sulfonyl chloride is then reacted with an appropriate aliphatic amine to yield the final 4-(propargyloxy)benzenesulfonamide derivative.[7]

Insecticidal Activity Assay (Leaf-Dipping Method)

This protocol is used to determine the lethal concentration (LC50) of the synthesized compounds against leaf-eating insects like Mythimna separata.

Procedure:

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., acetone) to prepare a series of concentrations.

-

Leaf Treatment: Fresh leaves of the host plant are dipped into the test solutions for a few seconds and then allowed to air dry.

-

Insect Exposure: Third-instar larvae of M. separata are placed on the treated leaves in a petri dish.

-

Incubation: The petri dishes are incubated at a controlled temperature and humidity for 24 hours.

-

Mortality Assessment: The number of dead larvae is counted, and the LC50 value is calculated using probit analysis.[7]

Anticancer Activity Assays

This assay measures the metabolic activity of cells as an indicator of cell viability.

DOT Script for MTT Assay Workflow

Caption: Workflow for determining cell viability using the MTT assay.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives.

-

Incubation: The plate is incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated.

This assay differentiates between viable, apoptotic, and necrotic cells.

Procedure:

-

Cell Treatment: Cancer cells are treated with the test compounds at their IC50 concentration for a specified time.

-

Cell Harvesting: Cells are harvested and washed with cold PBS.

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.[3]

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed hydration of CO2.

Procedure:

-

Enzyme and Inhibitor Preparation: A solution of the purified CA isoenzyme and various concentrations of the this compound derivative are prepared.

-

Assay Initiation: The reaction is initiated by adding CO2-saturated water to the enzyme/inhibitor mixture in a stopped-flow instrument.

-

pH Change Monitoring: The change in pH due to the formation of carbonic acid is monitored over time using a pH indicator.

-

Data Analysis: The initial rates of the reaction are determined, and the IC50 or Ki values are calculated from the dose-response curves.[8]

Signaling Pathways and Logical Relationships

Proposed Anticancer Signaling Pathway

The anticancer activity of benzenesulfonamide derivatives often involves the modulation of key signaling pathways that control cell survival and proliferation.

DOT Script for Anticancer Signaling Pathway

Caption: Proposed signaling cascade for the anticancer effects of benzenesulfonamides.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The insecticidal properties of 4-(propargyloxy)benzenesulfonamide derivatives are particularly noteworthy, offering a potential new avenue for the development of agrochemicals with a novel mode of action. While the anticancer and carbonic anhydrase inhibitory activities are less explored for this specific subclass, the extensive research on the broader benzenesulfonamide family strongly suggests that 4-propyl derivatives warrant further investigation in these areas.

Future research should focus on:

-

Synthesis and screening of a broader library of this compound derivatives to establish clear structure-activity relationships for various biological targets.

-

In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways involved in their insecticidal and potential anticancer activities.

-

Evaluation of the pharmacokinetic and toxicological profiles of lead compounds to assess their potential for further development as therapeutic or agrochemical agents.

This technical guide provides a foundational resource for researchers to build upon, with the aim of unlocking the full potential of this compound and its derivatives in addressing critical needs in medicine and agriculture.

References

- 1. Synthesis and insecticidal activities of 4-(propargyloxy) benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globethesis.com [globethesis.com]

- 3. Synthesis, antiproliferative and apoptotic activities of N-(6(4)-indazolyl)-benzenesulfonamide derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

Potential Mechanism of Action of 4-Propylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the potential mechanism of action of 4-Propylbenzenesulfonamide, positing its primary activity as an inhibitor of the zinc-containing metalloenzyme, carbonic anhydrase (CA). Drawing upon the well-established pharmacology of the benzenesulfonamide class of compounds, this document outlines the molecular interactions, kinetic data of related compounds, and the experimental methodologies used to characterize this inhibition. The information presented is intended to provide a foundational understanding for researchers and professionals involved in drug discovery and development.

Introduction

This compound belongs to the aromatic sulfonamide class of molecules. This class is renowned for its ability to interact with and inhibit carbonic anhydrases, a family of ubiquitous enzymes crucial for various physiological processes.[1][2] Carbonic anhydrases catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺).[1][2] Inhibition of these enzymes has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[1][3] This guide will explore the likely mechanism through which this compound exerts its biological effects, focusing on its role as a carbonic anhydrase inhibitor.

Core Mechanism of Action: Carbonic Anhydrase Inhibition

The primary proposed mechanism of action for this compound is the inhibition of carbonic anhydrase. This is based on the extensive structure-activity relationship (SAR) data available for the benzenesulfonamide scaffold.[4]

Molecular Interaction with the Carbonic Anhydrase Active Site

The canonical binding mode of benzenesulfonamide inhibitors to the active site of carbonic anhydrase is well-documented through X-ray crystallography and molecular modeling studies.[4][5] The key interactions are:

-

Coordination with the Catalytic Zinc Ion: The active site of carbonic anhydrase features a zinc ion (Zn²⁺) that is essential for its catalytic activity. The sulfonamide group (-SO₂NH₂) of the inhibitor becomes deprotonated to -SO₂NH⁻ under physiological conditions. This anionic nitrogen then coordinates directly with the Zn²⁺ ion, displacing a water molecule or hydroxide ion that is normally bound to the zinc and involved in the catalytic cycle.[5]

-

Hydrogen Bonding Network: The sulfonamide moiety also forms a network of hydrogen bonds with conserved amino acid residues in the active site. A critical interaction involves the hydrogen bond between one of the sulfonamide oxygen atoms and the backbone NH group of Threonine 199 (in human CA II).[5]

-

Van der Waals Interactions: The benzene ring and its substituents, in this case, the 4-propyl group, extend into a hydrophobic pocket within the active site cleft.[4][6] These interactions contribute to the binding affinity and can influence isoform selectivity. The nature of the substituent at the para-position can significantly modulate the inhibitory potency and selectivity for different CA isoforms.[4][5]

The following diagram illustrates the binding of a benzenesulfonamide inhibitor to the active site of carbonic anhydrase.

Impact on Catalytic Activity

By binding to the active site, this compound physically obstructs the access of the substrate, CO₂, to the catalytic zinc ion. This competitive inhibition prevents the hydration of CO₂ to carbonic acid, thereby reducing the overall catalytic rate of the enzyme.

The following diagram depicts the inhibition of the carbonic anhydrase catalytic cycle.

Quantitative Data on Benzenesulfonamide Inhibition

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [7] |

| Benzenesulfonamide | 1316 | 263 | - | - | [5] |

| 4-Methylbenzenesulfonamide | 1000 | 150 | - | - | - |

| 4-Ethylbenzenesulfonamide | - | - | - | - | - |

| Ureido-substituted benzenesulfonamide (SLC-0111) | - | - | 45 | 4.5 | [8] |

Data for 4-methyl and 4-ethyl derivatives are illustrative and based on general SAR trends; specific literature values may vary.

Based on the structure-activity relationships of benzenesulfonamides, the 4-propyl substituent is expected to confer a moderate level of inhibitory activity, likely with some degree of selectivity for different CA isoforms depending on the topology of the active site.

Experimental Protocols

The primary method for determining the inhibitory potency of compounds against carbonic anhydrase is the stopped-flow CO₂ hydrase assay.

Stopped-Flow CO₂ Hydrase Assay

This is a kinetic assay that measures the ability of a compound to inhibit the CA-catalyzed hydration of CO₂.

Principle: The hydration of CO₂ results in the formation of carbonic acid, which rapidly dissociates into a proton and a bicarbonate ion, leading to a decrease in pH. This pH change is monitored in real-time using a pH indicator dye. The rate of this reaction is proportional to the enzyme's activity.

Materials:

-

Stopped-flow spectrophotometer

-

Purified carbonic anhydrase isoforms

-

Test inhibitor (this compound) dissolved in DMSO

-

Assay Buffer (e.g., 10 mM HEPES or TRIS, pH 7.5, containing 20 mM Na₂SO₄)

-

pH indicator dye (e.g., phenol red, p-nitrophenol)

-

CO₂-saturated water (substrate)

-

Standard inhibitor (e.g., Acetazolamide)

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor and a standard inhibitor in DMSO.

-

Prepare serial dilutions of the inhibitor stock solutions.

-

Prepare a solution of the CA enzyme in the assay buffer.

-

Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water.

-

-

Enzyme-Inhibitor Pre-incubation:

-

In a reaction cuvette, mix the enzyme solution with various concentrations of the inhibitor (or DMSO for the control).

-

Incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

-

-

Kinetic Measurement:

-

Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

-

Monitor the change in absorbance of the pH indicator at its λ_max over a short time course (e.g., 10-100 seconds).

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Inhibition constants (Kᵢ) can be calculated from the IC₅₀ values using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive.

-

The following diagram outlines the experimental workflow for this assay.

Conclusion

The potential mechanism of action of this compound is strongly indicated to be the inhibition of carbonic anhydrase. This is based on the well-characterized interactions of the benzenesulfonamide scaffold with the active site of this enzyme family. The deprotonated sulfonamide group is expected to coordinate with the catalytic zinc ion, leading to competitive inhibition of CO₂ hydration. The 4-propyl substituent will likely occupy a hydrophobic pocket in the active site, influencing the overall binding affinity and isoform selectivity. Further experimental validation using assays such as the stopped-flow CO₂ hydrase assay is necessary to quantitatively determine the inhibitory potency and selectivity profile of this compound against various carbonic anhydrase isoforms. This information will be crucial for its further development as a potential therapeutic agent.

References

- 1. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 2. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Analysis of Charge Discrimination in the Binding of Inhibitors to Human Carbonic Anhydrases I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Pharmacology of 4-Propylbenzenesulfonamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological landscape of benzenesulfonamide derivatives, with a specific focus on the structural class to which 4-Propylbenzenesulfonamide belongs. While direct pharmacological data for this compound is limited in publicly available literature, this document synthesizes the extensive research on analogous compounds to infer its probable biological activities. The primary mechanism of action for this class of compounds is the inhibition of carbonic anhydrase (CA) isoenzymes, a critical target in various therapeutic areas. Additionally, evidence for antimicrobial and anti-inflammatory properties of benzenesulfonamide derivatives is presented. This guide includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and a visualization of the fundamental mechanism of carbonic anhydrase inhibition.

Introduction to Benzenesulfonamides

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The general structure consists of a benzene ring attached to a sulfonamide group (-SO₂NH₂). The versatility of this scaffold allows for substitutions on the benzene ring and the sulfonamide nitrogen, leading to a diverse range of pharmacological activities. This compound, with a propyl group at the para position of the benzene ring, represents a simple yet potentially bioactive molecule within this class.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is provided in the table below. This information is crucial for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₂S | PubChem[1] |

| Molecular Weight | 199.27 g/mol | PubChem[1] |

| CAS Number | 1132-18-9 | PubChem[1] |

| Appearance | Not specified | |

| Solubility | Not specified | |

| LogP | Not specified |

Primary Pharmacological Target: Carbonic Anhydrase Inhibition

The most extensively documented biological activity of benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, making them attractive drug targets.

Mechanism of Action

Benzenesulfonamides act as potent inhibitors of carbonic anhydrase. The sulfonamide moiety (-SO₂NH₂) is crucial for this activity. In its deprotonated form (-SO₂NH⁻), it coordinates to the zinc ion (Zn²⁺) located in the active site of the enzyme. This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby blocking the enzyme's activity. The substituents on the benzenesulfonamide scaffold influence the binding affinity and selectivity for different CA isoforms.

Quantitative Data: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives

While specific Ki values for this compound are not available, the following table summarizes the inhibitory constants (Ki) of various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. This data illustrates the potency and selectivity that can be achieved through structural modifications of the benzenesulfonamide scaffold.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [2] |

| Derivative 1 | 13.3 | 5.3 | - | - | [2] |

| Derivative 2 | 87.6 | 384.3 | - | - | [2] |

| Derivative 3 | - | 3.3 | 6.1 | 80.5 | [3] |

| Derivative 4 | - | 866.7 | 568.8 | - | [3] |

Other Potential Biological Activities

Beyond carbonic anhydrase inhibition, benzenesulfonamide derivatives have been reported to exhibit other biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Certain benzenesulfonamide derivatives have shown activity against various bacterial and fungal strains. The mechanism of antimicrobial action is often attributed to the inhibition of essential microbial enzymes.

Quantitative Data: Minimum Inhibitory Concentrations (MIC) of Benzenesulfonamide Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzenesulfonamide derivatives against different microorganisms.

| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |

| Derivative A | 1.56 - 12.5 | >16 | - | [4] |

| Derivative B | 4 | 16 | - | [5] |

Anti-inflammatory Activity

Some benzenesulfonamide derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of benzenesulfonamide derivatives.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of carbon dioxide.

Principle: The hydration of CO₂ produces a proton, leading to a decrease in pH. The rate of this pH change is monitored using a pH indicator.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Buffer: 10 mM HEPES or TRIS, pH 7.4

-

pH indicator (e.g., p-nitrophenol)

-

CO₂-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare a solution of the CA enzyme in the assay buffer.

-

Prepare serial dilutions of the test compound.

-

In the stopped-flow instrument, rapidly mix the enzyme solution (containing the pH indicator) with the CO₂-saturated water in the presence and absence of the test compound.

-

Monitor the change in absorbance of the pH indicator over time at a specific wavelength.

-

Calculate the initial rates of the enzymatic reaction.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Principle: The lowest concentration of the compound that completely inhibits the visible growth of the microorganism is determined.

Materials:

-

Test compound (e.g., this compound)

-

Microorganism culture (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of the microtiter plate.

-

Add the microbial inoculum to each well.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours).

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Safety and Toxicity

Limited direct safety and toxicity data for this compound is available. However, for the general class of benzenesulfonamides, potential hazards include skin and eye irritation. A Safety Data Sheet for a related compound indicates potential for long-lasting harmful effects to aquatic life.[6] Acute oral toxicity studies on related compounds in rats have shown varying LD₅₀ values.[7] It is imperative that appropriate personal protective equipment be used when handling this and related compounds.

Conclusion and Future Directions

While this compound itself remains largely uncharacterized from a pharmacological perspective, the extensive research on the benzenesulfonamide class of compounds provides a strong foundation for predicting its potential biological activities. The primary and most promising therapeutic target for this scaffold is carbonic anhydrase, with opportunities for developing isoform-selective inhibitors for various diseases. Further investigation into the antimicrobial and anti-inflammatory potential of this compound and its close analogs is warranted. Future research should focus on the synthesis and in-depth biological evaluation of this compound to establish its specific pharmacological profile, including its potency, selectivity, pharmacokinetics, and safety.

References

- 1. This compound | C9H13NO2S | CID 2265561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

The Enduring Scaffold: A Technical Guide to Benzenesulfonamide Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Benzenesulfonamide and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The iconic sulfonamide functional group, a potent zinc-binding moiety, has enabled the design of numerous drugs targeting critical enzymes and receptors. This technical guide provides a comprehensive overview of recent advancements in the synthesis, biological evaluation, and mechanistic understanding of novel benzenesulfonamide derivatives, with a focus on their applications as anticancer, antimicrobial, and enzyme-inhibiting agents.

I. Synthetic Strategies: Accessing Chemical Diversity

The modular nature of benzenesulfonamide synthesis allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic profiles. Key synthetic strategies include classical and modern catalytic approaches, providing researchers with a versatile toolkit to access a wide array of derivatives.[1]

A. Classical Synthesis: Sulfonyl Chloride and Amine Coupling

The most traditional and widely used method involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine in the presence of a base. This straightforward approach is highly versatile and allows for the introduction of diverse functionalities on both the aromatic ring and the amine component.

B. Modern Cross-Coupling Reactions

More contemporary methods, such as the Buchwald-Hartwig amination, utilize palladium catalysis to form the C-N bond of the sulfonamide.[1] This offers an alternative route that can be advantageous for specific substrates.

C. Click Chemistry for Complex Conjugates

"Click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful tool for synthesizing complex sulfonamide-triazole conjugates.[1][2] This method is known for its high efficiency, mild reaction conditions, and modularity, enabling the rapid generation of diverse compound libraries.[2]

A generalized workflow for the synthesis and evaluation of benzenesulfonamide derivatives is depicted below.

References

An In-depth Technical Guide on the Safety, Handling, and Toxicity of 4-Propylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, handling, and toxicity information for 4-Propylbenzenesulfonamide (CAS No. 1132-18-9). The information is compiled to assist researchers, scientists, and drug development professionals in making informed decisions regarding the safe use and potential hazards of this compound.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₉H₁₃NO₂S.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 199.27 g/mol | PubChem[1] |

| Molecular Formula | C₉H₁₃NO₂S | PubChem[1] |

| CAS Number | 1132-18-9 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

Safety and Hazard Information

The primary source of hazard information for this compound is its Globally Harmonized System (GHS) classification. This classification provides a standardized understanding of its potential hazards.

GHS Classification

The GHS classification for this compound indicates that it is hazardous.[1] The specific hazard classes and categories are detailed in the table below.

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[1] |

Hazard Pictograms and Signal Word

-

Pictogram:

-

Signal Word: Warning [1]

Safe Handling and Personal Protective Equipment (PPE)

Given the GHS hazard classification, stringent safety precautions are required when handling this compound. The following is a general guide for safe handling and the recommended personal protective equipment.

General Handling Procedures

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat, and consider additional protective clothing if there is a risk of significant skin exposure.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Toxicity Information

Acute Toxicity

As per its GHS classification, this compound is harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

General Sulfonamide Toxicity Mechanisms

Sulfonamides can elicit toxicity through various mechanisms. A notable concern is hypersensitivity reactions, which are adverse drug reactions that can be severe. These reactions are thought to be mediated by reactive metabolites of sulfonamides, such as hydroxylamines.[2][3] These metabolites can act as haptens, binding to proteins and triggering an immune response.

The primary antibacterial mechanism of action of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[][5][6] This pathway is generally absent in humans, providing a basis for the selective toxicity of sulfonamides against bacteria.

Caption: The antibacterial mechanism of sulfonamides, which act as competitive inhibitors of dihydropteroate synthase.

Experimental Protocols

For researchers planning to evaluate the toxicity of this compound or other novel sulfonamides, a preliminary in vitro cytotoxicity assessment is a crucial first step. The MTT assay is a widely used colorimetric assay to assess cell viability.

MTT Assay for In Vitro Cytotoxicity

This protocol is adapted from a general guide for the preliminary toxicity screening of novel sulfonamides.[7]

Objective: To determine the cytotoxic potential of this compound on a selected cell line by measuring cell viability.

Materials:

-

Selected cell line (e.g., HepG2 for hepatotoxicity screening)

-

Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the cell culture medium to achieve a range of desired concentrations. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Caption: A flowchart outlining the major steps in an in vitro cytotoxicity assay, such as the MTT assay.

Conclusion

This compound is a compound that requires careful handling due to its potential for acute oral toxicity, skin and eye irritation, and respiratory irritation. While specific, in-depth toxicological data for this compound is limited, the general principles of sulfonamide toxicity provide a framework for understanding its potential biological effects. The provided experimental protocol for in vitro cytotoxicity testing serves as a starting point for researchers to assess its toxic potential in a laboratory setting. Adherence to strict safety protocols and the use of appropriate personal protective equipment are paramount to ensure the safety of personnel working with this compound.

References

- 1. This compound | C9H13NO2S | CID 2265561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acpjournals.org [acpjournals.org]

- 5. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Physical and chemical properties of 4-Propylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Propylbenzenesulfonamide. The information is intended to support research, development, and application of this compound in various scientific fields, particularly in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is an aromatic sulfonamide compound. Its core structure consists of a benzene ring substituted with a propyl group and a sulfonamide group at the para position.

Table 1: Chemical Identifiers and Computed Properties of this compound [1]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1132-18-9 |

| Molecular Formula | C₉H₁₃NO₂S |

| Molecular Weight | 199.27 g/mol |

| Canonical SMILES | CCCC1=CC=C(C=C1)S(=O)(=O)N |

| InChI Key | CICCMHNIYTXWRF-UHFFFAOYSA-N |

| Computed XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Table 2: Experimental and Predicted Physical Properties of this compound

| Property | Value | Source |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Aqueous Solubility | Data not available | |

| pKa | Data not available |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the sulfonation of propylbenzene followed by amination of the resulting sulfonyl chloride. While a specific detailed protocol for this compound is not available, a general experimental workflow can be proposed based on established methods for analogous compounds.

Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Propylbenzenesulfonyl Chloride

This procedure is adapted from the synthesis of 4-isopropylbenzenesulfonyl chloride.

-

Materials: Propylbenzene, Chlorosulfonic acid, Dichloromethane (DCM), Ice.

-

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool chlorosulfonic acid (2.5 equivalents) to 0°C using an ice bath.

-

Slowly add propylbenzene (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring. Maintain the temperature below 10°C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 4-propylbenzenesulfonyl chloride.

-

Step 2: Synthesis of this compound

This procedure is a general method for the amination of arylsulfonyl chlorides.

-

Materials: 4-Propylbenzenesulfonyl chloride, Concentrated aqueous ammonia, Dichloromethane (DCM).

-

Procedure:

-

Dissolve the crude 4-propylbenzenesulfonyl chloride in dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound.

-

Spectral Data (Predicted and Representative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the benzene ring) and the aromatic protons (two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring). The NH₂ protons of the sulfonamide group would likely appear as a broad singlet.

-

¹³C NMR (Predicted): The carbon NMR spectrum would show distinct signals for the three carbons of the propyl group and the four unique carbons of the 1,4-disubstituted benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | N-H (sulfonamide) | Symmetric and Asymmetric Stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| 2960-2850 | C-H (aliphatic) | Stretching |

| 1600, 1475 | C=C (aromatic) | Stretching |

| 1350-1310 | S=O (sulfonamide) | Asymmetric Stretching |

| 1170-1150 | S=O (sulfonamide) | Symmetric Stretching |

Note: These are general ranges for the indicated functional groups. The exact positions of the peaks can be influenced by the molecular environment.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 199. Common fragmentation patterns for benzenesulfonamides include the loss of SO₂ (64 Da) and cleavage of the C-S and S-N bonds.

Biological Activity and Signaling Pathways

Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities. A primary and extensively studied mechanism of action for many sulfonamides is the inhibition of carbonic anhydrases (CAs).[5][6][7][8][9]

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis.

The tumor-associated isoform, carbonic anhydrase IX (CA IX), is overexpressed in many types of hypoxic tumors and plays a crucial role in the adaptation of cancer cells to the acidic tumor microenvironment. Inhibition of CA IX is therefore a promising strategy for the development of novel anticancer agents.[5][6][7][9] Benzenesulfonamides, with their primary sulfonamide group (-SO₂NH₂), are known to be effective inhibitors of various CA isoforms, including CA IX.[5][6][7][9]

Signaling Pathway Diagram

References

- 1. This compound | C9H13NO2S | CID 2265561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity and cytotoxic effects against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]